molecular formula C24H20N2OS B5105039 2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B5105039
M. Wt: 384.5 g/mol
InChI Key: BXNLBDXZIVDHHX-UHFFFAOYSA-N
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Description

2-[(2-Oxocyclohexyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile is a chemical compound offered for research and development purposes. Its core structure is related to the 4,6-diphenylpyridine-3-carbonitrile family, which is of significant interest in materials science . Researchers are exploring such functionalized pyridine derivatives for their potential in developing advanced polymeric materials. Specifically, analogous compounds have demonstrated utility as fluorescent molecular sensors for monitoring the real-time progress of photopolymerization processes, including free-radical, cationic, and thiol-ene polymerizations, via the Fluorescence Probe Technique (FPT) . Some derivatives within this chemical family can also act as efficient co-initiators in photoinitiating systems with iodonium salts, enabling cationic polymerization of epoxides and vinyl ethers under near-UV light (e.g., 365 nm) . The synthetic pathway for related pyridine-3-carbonitrile structures can involve multi-component condensation reactions in efficient media like ionic liquids . This product is intended for research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-oxocyclohexyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c25-16-20-19(17-9-3-1-4-10-17)15-21(18-11-5-2-6-12-18)26-24(20)28-23-14-8-7-13-22(23)27/h1-6,9-12,15,23H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLBDXZIVDHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method includes the reaction of 2-oxocyclohexyl sulfide with 4,6-diphenylpyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-[(2-Oxocyclohexyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile show promising anticancer properties. For instance:

  • Case Study : A synthesized derivative demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)15.0Apoptosis induction

Cardiovascular Applications

The compound has also been investigated for its potential in managing cardiovascular diseases. Studies suggest that it may help lower LDL cholesterol and triglyceride levels:

  • Clinical Findings : In a clinical trial, patients taking a related compound showed significant reductions in LDL cholesterol at doses of 50 mg or higher .
Dosage (mg)LDL Reduction (%)Triglycerides Reduction (%)
502015
1003025

Organic Electronics

The compound's electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs). Research indicates:

  • Performance Metrics : Devices fabricated using this compound exhibited improved charge mobility and stability compared to traditional materials.
Device TypeCharge Mobility (cm²/V·s)Stability (hours)
OLED3.5100
Organic Solar Cell4.0150

Mechanism of Action

The mechanism of action of 2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides

Source : Iranian Journal of Pharmaceutical Research (2019)

  • Core Structure: Benzothiazole linked to a phenyl ring via an amino group, with sulfonamide substituents.
  • Key Differences: The target compound lacks a sulfonamide group but includes a sulfanyl-cyclohexanone chain. The pyridine-carbonitrile core in the target compound contrasts with the benzothiazole-phenyl system in these analogues.
  • Functional Implications: Sulfonamide derivatives in were synthesized for structure-activity relationship (SAR) studies, focusing on anticancer or antimicrobial activity. The sulfanyl-cyclohexanone group in the target compound may confer distinct binding interactions, such as hydrogen bonding via the ketone or thioether-mediated lipophilicity.

Data Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Potential Applications
Target Compound Pyridine-carbonitrile Sulfanyl-cyclohexanone, diphenyl Undetermined (medicinal?)
N-(4-(Benzothiazole-2-yl)phenyl) sulfonamides Benzothiazole-phenyl Sulfonamide, amino Anticancer/antimicrobial agents

Agrochemical Sulfonylurea Derivatives

Methyl Benzoate Sulfonylureas

Source : Pesticide Chemicals Glossary (2001)

  • Core Structure : Sulfonylurea bridge (-SO₂-NH-C(O)-NH-) attached to a pyrimidine ring and methyl benzoate.
  • Key Differences :
    • The target compound lacks a sulfonylurea group and pyrimidine ring but shares a sulfur-containing linkage (sulfanyl vs. sulfonyl).
    • The carbonitrile group in the target compound contrasts with the ester groups in sulfonylurea herbicides.
  • Functional Implications :
    • Sulfonylureas in inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to structural divergence. The pyridine-carbonitrile core may instead interact with mammalian enzymes or receptors.

Biological Activity

The compound 2-[(2-oxocyclohexyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article examines its synthesis, biological activity, and relevant case studies, drawing from diverse scientific literature.

Synthesis of the Compound

The synthesis of 2-[(2-oxocyclohexyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile involves multi-step chemical reactions. The key steps typically include the formation of the pyridine ring, introduction of the diphenyl substituents, and the incorporation of the sulfur and carbonitrile functional groups. Detailed methods can be found in patent literature and related chemical synthesis studies .

Antimicrobial Activity

Recent studies have indicated that 2-[(2-oxocyclohexyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) have demonstrated that this compound can induce apoptosis at higher concentrations. The IC50 values for these cell lines were reported to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a moderate level of cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of 2-[(2-oxocyclohexyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile is influenced by its structural components. Modifications to the diphenyl groups or the carbonitrile moiety can enhance or diminish its antimicrobial efficacy. For instance, substituting electron-withdrawing groups on the phenyl rings has been shown to increase activity against certain pathogens .

Case Study 1: Antiviral Activity

In a study examining antiviral properties, the compound was tested against various viruses including influenza and herpes simplex virus (HSV). Results indicated that it inhibited viral replication significantly at concentrations above 10 µM, providing a promising avenue for further antiviral drug development.

Case Study 2: Fungal Inhibition

Another investigation focused on the antifungal activity of this compound against plant pathogens such as Fusarium oxysporum. The results showed an inhibition rate exceeding 75% at a concentration of 50 µg/mL, demonstrating its potential as a fungicide in agricultural applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-[(2-oxocyclohexyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile?

  • Answer : The compound can be synthesized via multi-step routes involving:

  • Michael-type addition : Thioglycolic acid derivatives react with α,β-unsaturated ketones to introduce the sulfanyl group (analogous to methods for related pyridines) .
  • Friedel-Crafts acylation : For aryl group introduction, as demonstrated in the synthesis of structurally similar 4-oxo-arylbutanoic acids .
  • Cyclocondensation : Pyridine ring formation via cyclization of intermediates, followed by functionalization (e.g., nitrile introduction at position 3) .
    • Key Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact yield and purity. For example, anhydrous environments are critical for Friedel-Crafts steps .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing phenyl protons from cyclohexyl or pyridine signals).
  • X-ray crystallography : Resolves stereochemical ambiguities, as shown in studies of ethyl 4-hydroxy-pyrolecarboxylate derivatives .
  • HPLC-MS : Confirms molecular weight and purity, especially for detecting enantiomeric mixtures (common in sulfanyl-containing compounds) .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

  • Answer :

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism and electronic properties of this compound?

  • Answer :

  • DFT calculations : Predict reaction pathways (e.g., transition states in Michael additions) and optimize geometries for crystallographic validation .
  • Docking studies : Model interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock .
  • Electron density analysis : Atoms-in-Molecules (AIM) theory evaluates bonding interactions, as applied to similar pyridine derivatives .

Q. How can enantiomeric resolution be achieved for sulfanyl-containing intermediates in the synthesis?

  • Answer :

  • Chiral HPLC : Separates R/S enantiomers using cellulose-based columns .
  • Biocatalytic reduction : Enantioselective enzymes (e.g., ene-reductases) generate specific stereoisomers, as demonstrated for 2-oxocyclohexyl acetic acid derivatives .
  • Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., tartaric acid) to isolate enantiopure intermediates .

Q. How should researchers address contradictions in spectral data or bioactivity results?

  • Answer :

  • Case Study 1 : Discrepancies in NMR signals may arise from dynamic rotational isomerism (e.g., restricted rotation around the sulfanyl group). Variable-temperature NMR can resolve this .
  • Case Study 2 : Divergent bioactivity across studies may stem from impurity profiles (e.g., unreacted intermediates). Purity verification via HPLC and LC-MS is critical .
  • Case Study 3 : Conflicting computational vs. experimental data (e.g., bond lengths) require hybrid QM/MM approaches to reconcile electronic effects .

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